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Compound of Interest

Compound Name:

N-(2,4-

Dimethylbenzyl)cyclopropylamine

hydrochloride

CAS No.: 1257535-57-1

Cat. No.: B1453364

Get Quote

Executive Summary & Chemical Identity
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride (CAS: 1257535-57-1; Free base

CAS: 926185-86-6) is a specialized secondary amine building block and pharmacophore

scaffold.[1] While primarily utilized as a critical intermediate in the synthesis of advanced

therapeutics (including Calcium Sensing Receptor (CaSR) antagonists and SGLT2 inhibitors),

the compound itself possesses a "privileged structure" capable of modulating Sigma-1

receptors (

R) and NMDA receptors (glycine site).

This guide analyzes its SAR, comparing it against structural analogs to assist researchers in

lead optimization and synthetic planning.
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Property Data

IUPAC Name

N-[(2,4-

Dimethylphenyl)methyl]cyclopropanamine

hydrochloride

Molecular Formula

Molecular Weight 211.73 g/mol (Salt); 175.27 g/mol (Base)

Core Scaffold N-Benzylcyclopropylamine

Key Substituents 2,4-Dimethyl (Aryl); Cyclopropyl (Amine)

Primary Class Secondary Amine / Benzylamine Derivative

Structure-Activity Relationship (SAR) Analysis
The biological and chemical reactivity of N-(2,4-dimethylbenzyl)cyclopropylamine is defined by

three distinct structural domains. The following analysis details how each domain contributes to

its performance compared to alternatives.

2.1. The Cyclopropyl "Warhead" (N-Substituent)
Conformational Rigidity: Unlike an N-ethyl or N-isopropyl group, the cyclopropyl ring

introduces significant steric strain and rigidity. This locks the nitrogen lone pair into a specific

vector, enhancing binding affinity for narrow hydrophobic pockets (e.g., in Sigma-1 or CaSR

binding sites).

Metabolic Shielding: The cyclopropyl group is resistant to

-carbon oxidation by Monoamine Oxidases (MAO). This confers superior metabolic stability
compared to N-methyl or N-ethyl analogs.

Mechanism-Based Inhibition: In some contexts (e.g., Cytochrome P450 interactions), the

cyclopropyl amine moiety can act as a "suicide substrate" via single-electron oxidation and

ring-opening, potentially inhibiting specific enzymes (CYP2B6, CYP2D6).

2.2. The 2,4-Dimethylbenzyl Ring (Aryl Core)
2-Methyl (Ortho) Effect:
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Steric Twist: The ortho-methyl group forces the benzyl methylene bridge out of planarity

with the phenyl ring. This "twisted" conformation is often critical for selectivity, preventing

the molecule from binding to planar receptors (like 5-HT2A) and favoring globular pockets

(like Sigma-1).

4-Methyl (Para) Effect:

Metabolic Blockade: The para-position is the primary site for CYP450-mediated

hydroxylation. Substituting this with a methyl group blocks this metabolic soft spot,

significantly extending the compound's half-life (

) compared to the unsubstituted benzylamine.

Lipophilicity (

): The addition of two methyl groups increases the LogP by approximately +1.0 unit
compared to the unsubstituted parent. This enhances Blood-Brain Barrier (BBB)
permeability, making it an effective CNS probe.

2.3. SAR Visualization (Graphviz)
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Figure 1: Structural decomposition of N-(2,4-Dimethylbenzyl)cyclopropylamine highlighting

functional contributions of each moiety.
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This section compares N-(2,4-Dimethylbenzyl)cyclopropylamine against standard alternatives

in drug discovery workflows.

3.1. Comparison vs. Structural Analogs

Compound Structure
Lipophilicity

(cLogP)

Metabolic

Stability

Primary

Application

N-(2,4-

Dimethylbenzyl)c

yclopropylamine

2,4-Me + cPr High (~3.2)
High (Blocked

Para/Alpha)

CNS Probe /

Intermediate

N-

Benzylcycloprop

ylamine

Unsubstituted Moderate (~2.2)

Low (Para-

hydroxylation

prone)

General Building

Block

N-(2,4-

Dichlorobenzyl)c

yclopropylamine

2,4-Cl + cPr Very High (~4.0) High
Antifungal /

Sigma Ligand

N-(2,4-

Dimethylbenzyl)a

mine

No Cyclopropyl Moderate
Low (MAO

susceptible)
Precursor

Key Insight: The 2,4-Dimethyl variant offers a balanced profile between the high lipophilicity of

chlorinated analogs and the metabolic instability of unsubstituted benzylamines. It is the

preferred scaffold when avoiding halogenation (to reduce toxicity risks) while maintaining high

potency.

3.2. Functional Comparison (Receptor Binding)
vs. Sigma-1 Agonists (e.g., PRE-084): The N-benzylcyclopropylamine scaffold is a known

pharmacophore for Sigma-1 receptors. The 2,4-dimethyl substitution likely enhances

selectivity over

compared to the unsubstituted analog due to steric constraints in the

pocket.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


vs. NMDA Antagonists: Similar to N-substituted glycine derivatives, this compound may act

as a weak, low-affinity antagonist at the NMDA glycine site, useful for modulating

glutamatergic tone without psychotomimetic side effects.

Experimental Protocols
4.1. Synthesis via Reductive Amination (Standard Protocol)

Objective: Synthesize N-(2,4-Dimethylbenzyl)cyclopropylamine from 2,4-

dimethylbenzaldehyde.

Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Cyclopropylamine (1.2 eq), Sodium

Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

Workflow:

Imine Formation: Dissolve 2,4-dimethylbenzaldehyde in 1,2-dichloroethane (DCE). Add

cyclopropylamine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under

.

Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes.

Quench: Stir overnight at RT. Quench with saturated

.

Extraction: Extract with DCM (

). Wash organic layer with brine, dry over

.

Salt Formation: Dissolve crude oil in

. Add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry.

4.2. Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon). Hygroscopic.
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Solubility: Highly soluble in Water, DMSO, and Methanol (>20 mg/mL).

Safety: Irritant. Potential MAO inhibitor properties; handle with appropriate PPE.

Signaling & Synthesis Pathway Diagram
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Figure 2: Synthetic route and downstream applications of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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